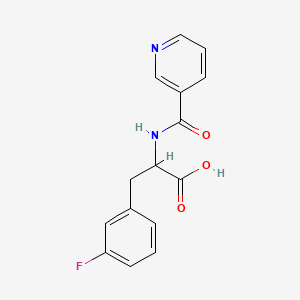

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine, also known as F3PP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a modified form of phenylalanine, an amino acid that is essential for protein synthesis in the human body. F3PP has a fluorine atom attached to its phenyl ring, which can alter its biological properties and enhance its pharmacological activity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine is based on its ability to interact with proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. The fluorine atom in this compound can enhance these interactions by increasing the hydrophobicity and electron density of the phenyl ring, which can improve the binding affinity and selectivity of this compound for its target proteins. The fluorescence properties of this compound can also be used to monitor the conformational changes of proteins upon binding, which can provide insights into the molecular mechanisms of protein-protein interactions.

Biochemical and Physiological Effects

This compound has been shown to have low toxicity and minimal effects on cellular viability and proliferation, which makes it a promising tool for studying protein-protein interactions in living cells. However, the long-term effects of this compound on cellular metabolism and gene expression are still unknown and require further investigation. This compound may also have off-target effects on other proteins and cellular processes, which can complicate the interpretation of experimental results.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine in lab experiments include its high sensitivity and selectivity for protein-protein interactions, its compatibility with living cells and tissues, and its ability to provide real-time monitoring of protein dynamics. The limitations of using this compound include its cost and availability, its potential interference with other fluorescent probes and dyes, and its limited applicability to certain types of proteins and biological systems.

Future Directions

For 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine research include the development of new synthetic methods for producing this compound and its derivatives, the optimization of this compound-based assays for high-throughput screening of drug candidates, and the exploration of this compound's potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders. This compound can also be used in combination with other imaging techniques such as electron microscopy and X-ray crystallography to obtain a more complete picture of protein structure and function. Overall, this compound represents a promising tool for advancing our understanding of protein-protein interactions and their role in biological processes.

Synthesis Methods

The synthesis of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine involves the reaction of 3-pyridinecarboxylic acid and 3-fluorobenzaldehyde with L-phenylalanine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through a series of steps, including the formation of an amide bond between the carboxylic acid and the amine group of phenylalanine, the reduction of the carbonyl group to a hydroxyl group, and the substitution of the fluorine atom for the hydrogen atom in the benzene ring. The yield of this compound can range from 30% to 80% depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions in living cells. The fluorine atom in this compound can emit a strong green fluorescence when excited by a specific wavelength of light, which allows researchers to visualize the interactions between proteins that are tagged with this compound and their binding partners. This technique, known as fluorescence resonance energy transfer (FRET), has been used to investigate various biological processes such as signal transduction, protein folding, and enzyme kinetics. This compound has also been tested as a substrate for proteases, enzymes that cleave peptide bonds in proteins. The presence of the fluorine atom in this compound can alter the cleavage specificity of proteases and provide a means to selectively target specific protein substrates.

properties

IUPAC Name |

3-(3-fluorophenyl)-2-(pyridine-3-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c16-12-5-1-3-10(7-12)8-13(15(20)21)18-14(19)11-4-2-6-17-9-11/h1-7,9,13H,8H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJCDZNIPDNEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548502.png)

![1-{[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B7548503.png)

![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide](/img/structure/B7548520.png)

![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)

![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)

methanone](/img/structure/B7548601.png)

![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)